2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide
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Overview
Description
2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds. It contains an imidazo-pyridine core, which is known for its diverse biological activities and potential therapeutic applications. The presence of a thioxo group and a carbohydrazide moiety further enhances its chemical reactivity and biological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,3-dihydro-1H-imidazo[4,5-b]pyridine with p-tolyl isothiocyanate under basic conditions to form the intermediate thioxo compound. This intermediate is then reacted with hydrazine hydrate to yield the final carbohydrazide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, which can be further explored for their biological and chemical properties .
Scientific Research Applications
2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: Its derivatives are being investigated for their anticancer, anti-inflammatory, and neuroprotective properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, modulating their activity and leading to therapeutic effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole share structural similarities and exhibit comparable biological activities.
Thiazole Derivatives: Thiazole-containing compounds like 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles also show diverse biological activities.
Uniqueness
2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide stands out due to its unique combination of an imidazo-pyridine core with a thioxo and carbohydrazide moiety. This structural arrangement imparts distinct chemical reactivity and a broad spectrum of biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H17N5OS |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
1,3-dimethyl-5-(4-methylphenyl)-2-sulfanylideneimidazo[4,5-b]pyridine-7-carbohydrazide |
InChI |
InChI=1S/C16H17N5OS/c1-9-4-6-10(7-5-9)12-8-11(15(22)19-17)13-14(18-12)21(3)16(23)20(13)2/h4-8H,17H2,1-3H3,(H,19,22) |
InChI Key |
FKKLVRMEVFQJIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)NN)N(C(=S)N3C)C |
Origin of Product |
United States |
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